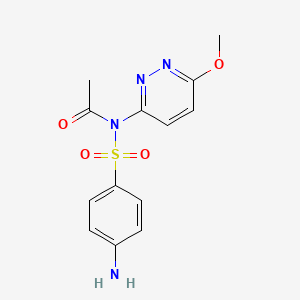
Sulfamethoxypyridazine acetyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfamethoxypyridazine acetyl is a derivative of sulfamethoxypyridazine, a sulfonamide antibacterial agent. Sulfonamides are a class of synthetic antimicrobial agents that contain the sulfonamide group. Sulfamethoxypyridazine is known for its long-acting properties and is used to treat various bacterial infections, including urinary tract infections, bronchitis, and gonorrhea .
Vorbereitungsmethoden
The synthesis of sulfamethoxypyridazine acetyl involves the acetylation of sulfamethoxypyridazine. The general synthetic route includes the reaction of sulfamethoxypyridazine with acetic anhydride in the presence of a base such as pyridine. The reaction conditions typically involve heating the mixture to facilitate the acetylation process .
Industrial production methods for sulfonamides, including this compound, often involve large-scale chemical synthesis using automated reactors to ensure consistency and purity. The process includes rigorous quality control measures to meet pharmaceutical standards .
Analyse Chemischer Reaktionen
Sulfamethoxypyridazine acetyl undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents used in these reactions include acids, bases, and solvents like methanol, ethanol, and dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used but generally include derivatives of sulfamethoxypyridazine with modified functional groups .
Wissenschaftliche Forschungsanwendungen
Sulfamethoxypyridazine acetyl has several scientific research applications:
Chemistry: It is used as a model compound in studying the reactivity and stability of sulfonamides.
Biology: Researchers use it to investigate the biological activity of sulfonamide derivatives and their interactions with bacterial enzymes.
Medicine: It is studied for its potential therapeutic effects and mechanisms of action in treating bacterial infections.
Industry: The compound is used in the development of new antibacterial agents and in quality control processes for pharmaceutical manufacturing
Wirkmechanismus
The mechanism of action of sulfamethoxypyridazine acetyl involves inhibiting the bacterial enzyme dihydropteroate synthase. This enzyme is crucial for the synthesis of folic acid in bacteria, which is necessary for DNA synthesis and cell division. By inhibiting this enzyme, this compound prevents bacterial growth and replication .
Vergleich Mit ähnlichen Verbindungen
Sulfamethoxypyridazine acetyl is unique among sulfonamides due to its long-acting properties and specific acetylation, which can enhance its stability and bioavailability. Similar compounds include:
Sulfamethoxazole: Another sulfonamide antibacterial used to treat bacterial infections.
Sulfadiazine: Known for its use in treating toxoplasmosis.
Sulfathiazole: Used in veterinary medicine and for treating bacterial infections
These compounds share similar mechanisms of action but differ in their pharmacokinetics, spectrum of activity, and specific clinical applications.
Eigenschaften
CAS-Nummer |
3568-43-2 |
|---|---|
Molekularformel |
C13H14N4O4S |
Molekulargewicht |
322.34 g/mol |
IUPAC-Name |
N-(4-aminophenyl)sulfonyl-N-(6-methoxypyridazin-3-yl)acetamide |
InChI |
InChI=1S/C13H14N4O4S/c1-9(18)17(12-7-8-13(21-2)16-15-12)22(19,20)11-5-3-10(14)4-6-11/h3-8H,14H2,1-2H3 |
InChI-Schlüssel |
PRQPWOFXPDTCSM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N(C1=NN=C(C=C1)OC)S(=O)(=O)C2=CC=C(C=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


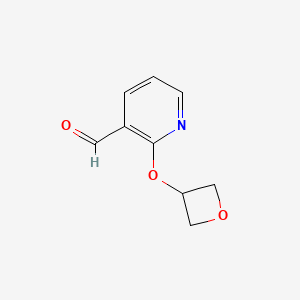
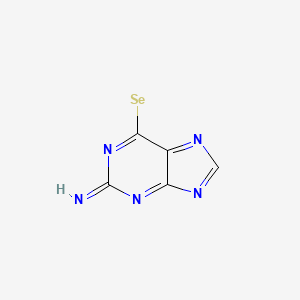
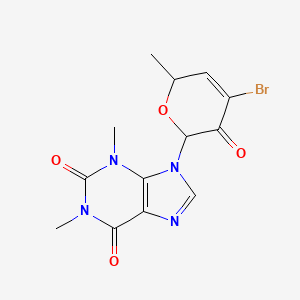

![Potassium (2,2-difluoro-5-(methoxycarbonyl)spiro[2.3]hexan-1-yl)trifluoroborate](/img/structure/B12933175.png)

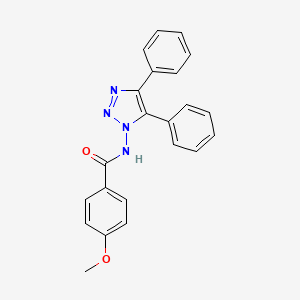
![Rel-(1S,3S,6R)-7,7-difluorobicyclo[4.1.0]heptan-3-amine](/img/structure/B12933196.png)
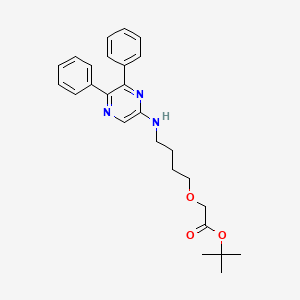
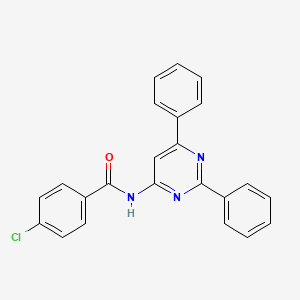

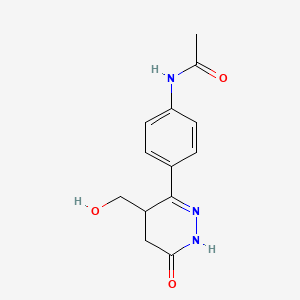
![tert-Butyl 3-hydroxy-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B12933238.png)

